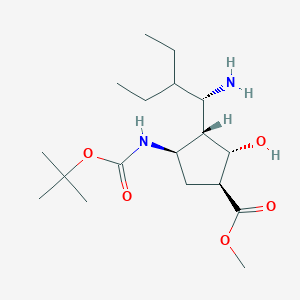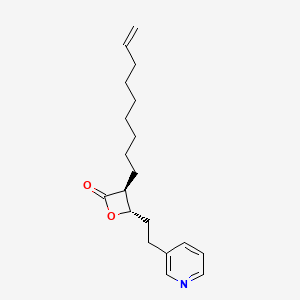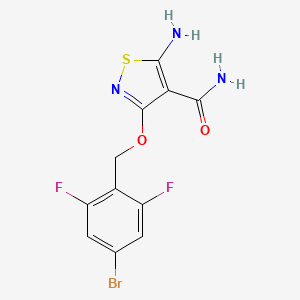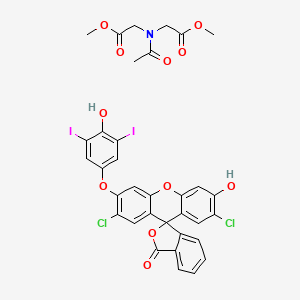![molecular formula C20H23N3O2S B8180446 N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8180446.png)
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZ2 is a highly selective inhibitor of the lipid kinase phosphoinositide 3-kinase gamma (PI3Kγ)AZ2 is known for its high selectivity and potency, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZ2 involves a series of chemical reactions designed to achieve high selectivity and purity. One common method includes the coupling of diazo compounds with electron-rich aromatics, which has a fast reaction rate and high yield . Another method involves the cross-coupling reaction of aromatic nitro compounds to aromatic azo compounds via base-free electrochemistry using samarium(II) iodide as a catalyst .
Industrial Production Methods
Industrial production of AZ2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
AZ2 undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydrazines to azo compounds.
Reduction: Reduction of azo compounds to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation
Substitution: Nucleophilic substitution reactions where the azide ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Azide salts like sodium azide or potassium azide in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl azides
Wissenschaftliche Forschungsanwendungen
AZ2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Biology: Employed in the study of cellular signaling pathways and the role of PI3Kγ in immune responses
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and immune diseases
Industry: Utilized in the development of new materials and as a photoinitiator in polymerization processes.
Wirkmechanismus
AZ2 exerts its effects by selectively inhibiting the lipid kinase PI3Kγ. It binds to a conserved part of the ATP-binding pocket, inducing a conformational change and rearrangement of the activation loop. This mechanism is unique to PI3Kγ and does not occur in other PI3K isoforms . The inhibition of PI3Kγ disrupts the PI3K/Akt signaling pathway, which plays a crucial role in immune cell function and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A prototypical aromatic azo compound used in various applications, including dyes and molecular switches.
Azobisisobutyronitrile (AIBN): An aliphatic azo compound widely used as an initiator in free-radical polymerizations.
Azidothymidine (AZT): An organic azide used as a pharmaceutical agent.
Uniqueness of AZ2
AZ2 stands out due to its high selectivity and potency as a PI3Kγ inhibitor. Unlike other azo compounds, AZ2 specifically targets the PI3Kγ isoform, making it a valuable tool for studying the role of PI3Kγ in immune responses and inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-10-7-15(18-11(2)21-20(26-18)22-13(4)24)8-16-9-23(19(25)17(10)16)12(3)14-5-6-14/h7-8,12,14H,5-6,9H2,1-4H3,(H,21,22,24)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCRCDLWUGCPSJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)C(C)C3CC3)C4=C(N=C(S4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)[C@@H](C)C3CC3)C4=C(N=C(S4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[3-(4-Bromophenyl)-1-oxo-2-allyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid](/img/structure/B8180372.png)
![N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine](/img/structure/B8180379.png)
![4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B8180383.png)

![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B8180396.png)
![[2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B8180412.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8180413.png)


![4-[3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine;sulfane](/img/structure/B8180436.png)

